N-(4-(dimethylamino)phenethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
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Description
N-(4-(dimethylamino)phenethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a useful research compound. Its molecular formula is C18H21N3O4S and its molecular weight is 375.44. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds, such as sulfonamides, are known to inhibit the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria .
Mode of Action
N-(4-(dimethylamino)phenethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide, like other sulfonamides, is likely to act as a competitive inhibitor of the enzyme dihydropteroate synthetase . This enzyme is involved in the synthesis of folic acid, which is essential for bacterial growth and reproduction. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, thereby inhibiting their growth .
Biochemical Pathways
The compound this compound affects the folic acid synthesis pathway in bacteria. By inhibiting the enzyme dihydropteroate synthetase, it prevents the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a key step in the synthesis of folic acid . This disruption of the folic acid pathway leads to a decrease in the production of nucleotides, which are essential for DNA replication and cell division .
Pharmacokinetics
Sulfonamides, in general, are known to be readily absorbed orally and are widely distributed throughout all tissues .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and reproduction. By preventing the synthesis of folic acid, an essential component for bacterial DNA replication and cell division, the compound effectively halts the proliferation of the bacteria .
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-20(2)14-6-4-13(5-7-14)10-11-19-26(23,24)15-8-9-17-16(12-15)21(3)18(22)25-17/h4-9,12,19H,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVGGLMIMPVCMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NCCC3=CC=C(C=C3)N(C)C)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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